molecular formula C10H6BrNO B8542845 2-Bromo-1-oxoindan-5-carbonitrile

2-Bromo-1-oxoindan-5-carbonitrile

Cat. No.: B8542845
M. Wt: 236.06 g/mol
InChI Key: CJMRJTDKLQFHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-oxoindan-5-carbonitrile is a brominated indanone derivative featuring a carbonyl group at position 1, a bromine substituent at position 2, and a nitrile group at position 3.

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

2-bromo-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C10H6BrNO/c11-9-4-7-3-6(5-12)1-2-8(7)10(9)13/h1-3,9H,4H2

InChI Key

CJMRJTDKLQFHNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-1-oxoindan-5-carbonitrile with brominated carbonitriles documented in the literature, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Brominated Carbonitriles

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Applications/Properties References
This compound C₁₀H₆BrNO Not available Indan 2-Br, 1-oxo, 5-CN Hypothesized use in drug intermediates
5-Bromo-4-methylpyridine-2-carbonitrile C₇H₅BrN₂ 205.03 Pyridine 5-Br, 4-CH₃, 2-CN Model substrate for reaction mechanisms; industrial scalability
5-Bromo-1-methyl-2-oxopyridine-3-carbonitrile C₇H₅BrN₂O 229.03 Pyridine 5-Br, 1-CH₃, 2-oxo, 3-CN Structural data for collision cross-section studies
5-Bromoquinoline-2-carbonitrile C₁₀H₅BrN₂ 241.07 Quinoline 5-Br, 2-CN High structural similarity (0.96) to indole analogs
6-Bromo-1H-indole-2-carbonitrile C₉H₅BrN₂ 229.06 Indole 6-Br, 2-CN Similarity score: 0.93; used in ligand design

Key Observations:

This may affect binding affinity in medicinal chemistry contexts. Pyridine/quinoline derivatives (e.g., ) exhibit planar aromatic systems with electron-withdrawing nitriles, favoring electrophilic substitution or metal-catalyzed coupling reactions .

Substituent Effects: The 1-oxo group in this compound may increase polarity and hydrogen-bonding capacity compared to non-oxygenated analogs (e.g., 5-Bromoquinoline-2-carbonitrile). Bromine positioning (e.g., 5-Br in pyridines vs. 2-Br in indanone) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

Industrial and Synthetic Relevance :

  • Pyridine-based bromocarbonitriles (e.g., 5-Bromo-4-methylpyridine-2-carbonitrile) are prioritized for scalable synthesis due to established supply chains and applications as pharmaceutical intermediates .
  • High-purity standards (e.g., 97% purity in ) highlight the importance of quality control for reproducibility in research .

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